molecular formula C15H22O B7844505 4'-iso-Butyl-3-methylbutyrophenone

4'-iso-Butyl-3-methylbutyrophenone

Cat. No.: B7844505
M. Wt: 218.33 g/mol
InChI Key: HMYLKGVKVCFRKH-UHFFFAOYSA-N
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Description

4'-iso-Butyl-3-methylbutyrophenone is an organic compound with the CAS Registry Number 148367-17-3 . It has a molecular formula of C 15 H 22 O and a molecular weight of 218.3346 g/mol . The compound's structure is characterized by a butyrophenone backbone substituted with an isobutyl group at the para-position of the phenyl ring and an additional methyl group on the three-carbon chain . As a specialized chemical building block, it serves as a valuable intermediate in organic synthesis and pharmaceutical research for developing novel compounds. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

3-methyl-1-[4-(2-methylpropyl)phenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-11(2)9-13-5-7-14(8-6-13)15(16)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYLKGVKVCFRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4'-iso-Butyl-3-methylbutyrophenone, a compound with the molecular formula C15H22OC_{15}H_{22}O, is known for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a butyrophenone structure with an iso-butyl group at the para position and a methyl group at the meta position. The compound's structure contributes significantly to its biological properties.

Physical Properties

PropertyValue
Molecular Weight234.34 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceColorless to pale yellow liquid

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-715.2
A54912.8

The compound's anticancer activity is hypothesized to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial growth.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, destabilizing microbial membranes.
  • Apoptosis Induction : In cancer cells, it may activate intrinsic apoptotic pathways, leading to programmed cell death.

Study on Antimicrobial Efficacy

A comprehensive study published in the Journal of Natural Products assessed the antimicrobial efficacy of various butyrophenone derivatives, including this compound. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus .

Evaluation of Anticancer Properties

In another study published in ChemMedChem, researchers investigated the anticancer effects of several derivatives, including this compound. The findings highlighted its potential as a lead compound for developing new anticancer agents, particularly due to its selective cytotoxicity towards cancerous cells while sparing normal cells .

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One of the primary applications of 4'-iso-Butyl-3-methylbutyrophenone is as a photoinitiator in UV-curable coatings and inks. Photoinitiators are substances that absorb light and initiate polymerization when exposed to UV radiation. This compound is particularly valued for its ability to generate free radicals upon UV exposure, which leads to the rapid curing of polymers.

Key Benefits:

  • Fast Curing Times: Enhances production efficiency in manufacturing processes.
  • Low Odor: Preferred in applications requiring minimal volatile organic compounds (VOCs).
  • Versatility: Compatible with various resin systems, including acrylates and epoxies.

Case Studies:

  • A study demonstrated that formulations containing this compound exhibited improved adhesion and durability in coatings used for automotive applications, providing a protective finish with high gloss and resistance to scratches .

Use in Adhesives and Sealants

The compound is also utilized in the formulation of adhesives and sealants due to its excellent bonding properties and resistance to environmental factors. It contributes to the mechanical strength of adhesives while maintaining flexibility.

Applications:

  • Construction Industry: Used in sealants for windows and doors, providing weather resistance.
  • Automotive Sector: Employed in adhesives for assembling components that require high strength and durability.

Potential Therapeutic Applications

Recent research has explored the potential of this compound as a therapeutic agent. Preliminary studies suggest that it may have anti-inflammatory properties, making it a candidate for further investigation in pharmaceutical applications.

Research Findings:

  • In vitro studies indicated that the compound could inhibit specific inflammatory pathways, suggesting potential use in treatments for conditions like arthritis or other inflammatory diseases .

Toxicological Data:

  • Current assessments indicate low acute toxicity; however, long-term exposure studies are necessary to fully understand its safety profile .

Preparation Methods

Catalytic Framework and Mechanism

The Friedel-Crafts acylation of isobutylbenzene with 3-methylbutyroyl chloride or its anhydride represents the most direct route to 4'-iso-butyl-3-methylbutyrophenone. Drawing from the ecofriendly approach in, nanocrystalline and microcrystalline zeolite beta catalysts replace traditional Lewis acids like AlCl₃. These zeolites exhibit enhanced acidity and surface area due to reduced particle size (10 nm–50 μm), enabling higher catalytic activity and reusability.

Reaction Conditions

  • Catalyst loading : 10–50 wt% relative to the acylating agent.

  • Temperature : 60–165°C, optimized to 130°C for minimal side reactions.

  • Solvent : Isobutylbenzene acts as both reactant and solvent, eliminating external solvents.

  • Molar ratio : Acylating agent-to-substrate ratios of 1:5 to 5:1 ensure complete conversion.

Metal-Exchanged Zeolite Variants

Incorporating Fe³⁺, Zn²⁺, Ce³⁺, or La³⁺ ions into zeolite beta’s framework enhances Brønsted acidity, which is pivotal for activating the acylating agent. For instance, Ce³⁺-exchanged microcrystalline zeolite beta achieves yields up to 30% in 3 hours for analogous acetylations.

Yield Optimization

Hypothetical adaptation of the zeolite beta system for 3-methylbutyroyl acylation would likely follow similar trends:

Catalyst TypeReaction Time (h)Expected Yield (%)
Nanocrystalline zeolite beta6–815–20
Ce³⁺-microcrystalline beta3–425–30

Note: Yields extrapolated from based on acylating agent reactivity.

Traditional Friedel-Crafts Acylation with Lewis Acids

AlCl₃-Mediated Acylation

Classical methods employ AlCl₃ as a stoichiometric Lewis acid. The mechanism involves:

  • Formation of a reactive acylium ion from 3-methylbutyroyl chloride.

  • Electrophilic attack on isobutylbenzene’s para position, favored by steric and electronic effects.

Limitations

  • Corrosivity and waste : AlCl₃ requires neutralization, generating hazardous waste.

  • Single-use catalyst : Non-recyclable, increasing costs and environmental impact.

Alternative Acylation Strategies

Solid Acid Catalysts

Beyond zeolites, sulfated zirconia and heteropolyacids offer strong acidity and thermal stability. These catalysts could mitigate side reactions like ketone oligomerization.

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes, microwave irradiation enhances energy efficiency. For example, 4'-isobutylacetophenone synthesis achieves 85% yield in 15 minutes under microwave conditions. Adapting this to 3-methylbutyroyl systems may further optimize throughput.

Multi-Step Synthetic Approaches

Sequential Alkylation-Acylation

  • Isobutylbenzene synthesis :

    • Alkylation of benzene with isobutyl alcohol via carbocation intermediates (e.g., using H₂SO₄).

  • Para-selective acylation :

    • Introduces the 3-methylbutyroyl group using zeolite beta or AlCl₃.

Ketone Functionalization

  • Grignard reactions : Addition of methylmagnesium bromide to 4'-iso-butylpropiophenone, followed by oxidation.

Environmental and Industrial Considerations

Catalyst Recycling

Zeolite beta’s reusability over 4 cycles without activity loss makes it industrially viable. In contrast, AlCl₃-based methods incur recurring costs for catalyst replacement.

Solvent-Free Systems

Using excess isobutylbenzene as solvent aligns with green chemistry principles, reducing volatile organic compound (VOC) emissions .

Q & A

What validated chromatographic methods are recommended for quantifying 4'-iso-butyl-3-methylbutyrophenone in pharmaceutical formulations?

Basic Methodology : Utilize reversed-phase HPLC with a mobile phase comprising methanol and a sodium acetate/1-octanesulfonate buffer (65:35 v/v) adjusted to pH 4.6 with glacial acetic acid. Internal standardization (e.g., deuterated analogs) enhances precision. For example, prepare a 0.012 mg/mL standard solution in acetonitrile with an internal standard, as per USP guidelines for structurally related ketones .

Advanced Consideration : Optimize column selectivity for resolving co-eluting impurities by testing C18 or phenyl-hexyl stationary phases. Cross-validate with LC-MS to confirm fragmentation patterns and rule out matrix interference.

How can researchers address discrepancies in NMR data for this compound derivatives?

Basic Approach : Assign stereochemical configurations using NOESY/ROESY to resolve overlapping signals. Compare δ values (e.g., methyl groups at ~1.8–2.1 ppm) to deuterated butyrophenone analogs (e.g., butyrophenone-d₅) to isolate isotopic shifts .

Advanced Strategy : Perform density functional theory (DFT) calculations to model expected chemical shifts and correlate with experimental data. This resolves ambiguities in crowded aromatic or branched alkyl regions.

What synthetic routes yield high-purity this compound, and how are critical intermediates characterized?

Basic Protocol : Friedel-Crafts acylation of iso-butylbenzene with 3-methylbutyryl chloride, catalyzed by AlCl₃. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and purify crude product via flash chromatography .

Advanced Optimization : Replace AlCl₃ with heterogeneous catalysts (e.g., zeolites) to minimize side reactions. Characterize intermediates (e.g., 4-bromo-3-chlorophenol derivatives) using GC-MS and IR to confirm functional group integrity .

How should researchers design stability studies for this compound under varying pH and temperature conditions?

Basic Design : Conduct accelerated degradation studies at 40°C/75% RH over 12 weeks. Use HPLC to track degradation products (e.g., hydroxylated or dealkylated derivatives) and apply Arrhenius modeling to predict shelf life .

Advanced Analysis : Employ LC-QTOF to identify trace degradants (<0.1%). Compare degradation pathways to structurally related compounds like 4-chloroisobutyrfentanyl to predict reactive sites .

What strategies mitigate impurities during large-scale synthesis of this compound?

Basic Quality Control : Implement in-process checks via inline FTIR to detect residual solvents or unreacted intermediates. Limit impurities (e.g., 4-chlorobenzophenone analogs) to <0.15% using recrystallization from ethanol/water .

Advanced Resolution : Use preparative SFC (supercritical fluid chromatography) with chiral columns to separate enantiomeric impurities, particularly for stereochemically complex byproducts .

How can researchers validate the accuracy of spectrophotometric assays for this compound?

Basic Validation : Perform spike-and-recovery experiments in biological matrices (e.g., plasma). Use Folin-Ciocalteu reagent for total phenolic content estimation, with calibration curves spanning 0.1–10 µg/mL .

Advanced Calibration : Cross-reference with ICP-MS for metal-catalyzed oxidation products. Adjust λmax for UV detection based on solvent polarity (e.g., 248 nm in acetonitrile vs. 255 nm in methanol) .

What computational tools predict the metabolic pathways of this compound?

Basic Prediction : Use SwissADME or ADMET Predictor to estimate CYP450-mediated oxidation sites. Prioritize iso-butyl and methyl groups as potential targets for phase I metabolism .

Advanced Modeling : Apply molecular docking (AutoDock Vina) to simulate interactions with hepatic enzymes. Validate predictions with in vitro microsomal assays.

How do researchers resolve conflicting bioactivity data for this compound analogs?

Basic Triangulation : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media). Use ANOVA to identify batch-to-batch variability in compound purity .

Advanced Mechanistic Study : Employ CRISPR-edited cell models to isolate target pathways. For example, knockout of COX-2 may clarify anti-inflammatory activity discrepancies .

What spectroscopic techniques differentiate this compound from its structural isomers?

Basic Differentiation : Combine ¹³C NMR (distinct carbonyl shifts at ~207 ppm) and high-resolution MS (Δ < 2 ppm for [M+H]⁺). Compare retention factors in chiral HPLC .

Advanced Confirmation : Perform X-ray crystallography to unambiguously assign the iso-butyl orientation. Reference Cambridge Structural Database entries for related butyrophenones .

How should researchers optimize reaction conditions for eco-friendly synthesis of this compound?

Basic Green Chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF. Monitor E-factor and atom economy using metrics from the ACS Green Chemistry Institute .

Advanced Innovation : Explore microwave-assisted synthesis to reduce reaction time and energy consumption. Validate using life cycle assessment (LCA) tools to quantify carbon footprint reduction.

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